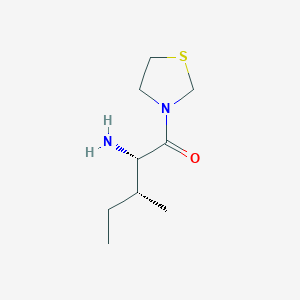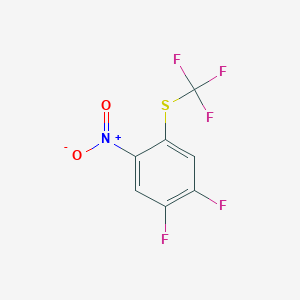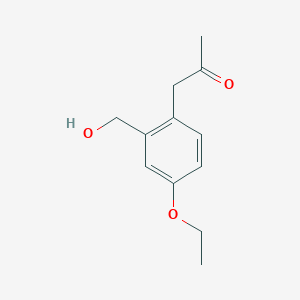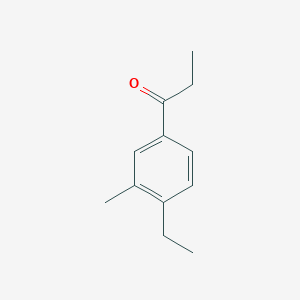
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a thiazolidine ring, and a pentanone backbone. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol and an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Formation of the Pentanone Backbone: This step involves the construction of the carbon chain, which can be achieved through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific chiral properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and amino group play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butan-1-one
- (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)hexan-1-one
Uniqueness
The uniqueness of (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one lies in its specific chiral configuration and the presence of both an amino group and a thiazolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
251571-80-9 |
|---|---|
Fórmula molecular |
C9H18N2OS |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one |
InChI |
InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
WCRLBFHWFPELKW-SFYZADRCSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](C(=O)N1CCSC1)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCSC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)



